1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-6-9(2)14-12(13-8)17-11-4-5-15(7-11)10(3)16/h6,11H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDHQEGFRUSRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves the reaction of 4,6-dimethylpyrimidine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine and Pyrimidine Derivatives
Several compounds share structural motifs with the target molecule, differing in substituents, heterocyclic cores, or linkage types:
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (MFCD00155217)
- Structure: Pyridine ring with methoxy and pyrrolidinyl substituents, linked to ethanone.
- Key Differences : Replaces the pyrimidinyloxy group with a methoxy-pyridine core.
1-(2,5,6-Trimethoxypyridin-3-yl)ethanone
- Structure: Pyridine ring with three methoxy groups and ethanone.
- Key Differences : Lacks the pyrrolidine and pyrimidine moieties entirely.
- Implications : The trimethoxy substitution increases polarity and solubility but eliminates the conformational flexibility provided by the pyrrolidine ring .
2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone
- Structure: Piperidine ring (six-membered) linked to a pyrazolopyrimidine and ethanone.
- Key Differences : Piperidine instead of pyrrolidine, and a pyrazolopyrimidine substituent.
- Implications : The six-membered piperidine ring may enhance binding affinity to certain targets due to increased rigidity, while the pyrazolopyrimidine group introduces additional hydrogen-bonding sites .
1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols
- Structure : Bipyrazole system with a 4,6-dimethylpyrimidine substituent.
- Key Differences: Replaces the pyrrolidine-ethanone moiety with a bipyrazole core.
- Implications : The bipyrazole system may improve metabolic stability, while the pyrimidine retains similar electronic properties to the target compound .
Comparative Data Table
*Estimated based on structural complexity.
Biological Activity
The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone , also known by its CAS number 2034475-62-0, is a synthetic organic compound characterized by its unique structural features, including a pyrimidine ring substituted with dimethyl groups and a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways such as signal transduction and metabolism.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
- Receptor Modulation: It can bind to receptors, potentially affecting neurotransmission and other physiological processes.
Research Findings
Recent studies have explored the pharmacological potential of this compound, revealing promising results in various biological assays.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant inhibition compared to standard antibiotics. The results suggested that the compound could serve as a lead for developing new antimicrobial agents.
- Cytotoxic Effects : In vitro studies on cancer cell lines showed that this compound exhibited selective cytotoxicity, with IC50 values indicating effective concentration ranges for inducing apoptosis in malignant cells.
- Neuroprotective Properties : Research indicated that the compound might protect neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics, though further investigations are necessary to evaluate its metabolic stability and excretion pathways.
Table 2: ADMET Properties
| Property | Value/Observation |
|---|---|
| Absorption | High bioavailability |
| Distribution | Wide tissue distribution |
| Metabolism | Primarily hepatic |
| Excretion | Renal and fecal |
Q & A
Basic Research: What are the optimal synthetic routes for 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone?
Methodological Answer:
The synthesis of pyrimidinyl-pyrrolidinyl derivatives typically involves condensation, cyclization, or substitution reactions. For example, analogous compounds are synthesized via:
- Step 1: Condensation of precursors (e.g., dehydroacetic acid with hydrazine derivatives in ethanol under reflux) to form intermediates like 5-hydroxy-3-methylpyrazol-4-yl derivatives .
- Step 2: Reaction of intermediates with aryl/heteroaryl hydrazines in ethanol/AcOH/NaOAc or ethanol/HCl to yield bipyrazol derivatives .
- Step 3: Functionalization of pyrrolidine or pyrimidine moieties using protecting groups (e.g., tert-butyldimethylsilyl) to enhance regioselectivity .
Key Optimization Parameters:
| Parameter | Example Conditions |
|---|---|
| Solvent | Ethanol, acetic acid |
| Catalysts | Piperidine, HCl, NaOAc |
| Temperature | Reflux (70–80°C) |
| Reaction Time | 2–12 hours |
Reference Data:
- Ethanol/AcOH systems improve yields by stabilizing intermediates via hydrogen bonding .
- Use of HCl accelerates hydrazine coupling but may require neutralization steps .
Basic Research: How can spectroscopic and crystallographic techniques confirm the molecular structure of this compound?
Methodological Answer:
Spectroscopic Characterization:
- 1H/13C NMR: Assign peaks based on pyrimidine (δ 6.5–8.5 ppm for aromatic protons) and pyrrolidine (δ 1.5–3.5 ppm for CH2 groups) environments. For example, the acetyl group (ethanone) typically resonates at δ 2.1–2.3 ppm .
- FTIR: Confirm carbonyl (C=O) stretches at 1650–1750 cm⁻¹ and pyrimidine C=N vibrations at 1550–1600 cm⁻¹ .
Crystallographic Validation:
- Use SHELX or OLEX2 for single-crystal X-ray diffraction. SHELXL refines small-molecule structures with high-resolution data, while OLEX2 integrates solution, refinement, and analysis workflows .
- Critical Step: Grow crystals via slow evaporation in solvents like dichloromethane/hexane.
Data Contradiction Resolution:
- If NMR and X-ray data conflict (e.g., unexpected dihedral angles), verify sample purity and consider dynamic effects (e.g., rotamers) via variable-temperature NMR .
Advanced Research: How can computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT):
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the pyrimidine ring’s electron-deficient nature may favor electrophilic substitution .
- Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set.
Molecular Docking:
- Simulate interactions with biological targets (e.g., enzymes). Parameterize the acetyl group and pyrimidine oxygen as hydrogen-bond acceptors .
- Validation: Compare docking scores with experimental IC50 values from enzymatic assays.
Reference Insight:
- Pyrimidinyl derivatives often exhibit π-π stacking in protein binding pockets, which can be modeled using AutoDock Vina .
Advanced Research: How to resolve contradictions in proposed reaction mechanisms for derivatives of this compound?
Methodological Answer:
Mechanistic Probes:
- Isotopic Labeling: Use ²H or ¹³C isotopes to track intermediates. For example, label the pyrrolidine oxygen to confirm its retention during rearrangement .
- Kinetic Studies: Monitor reaction rates under varying pH/temperature to distinguish between SN1/SN2 or radical pathways .
Case Study:
- reports a hydrazine-mediated rearrangement, but competing pathways (e.g., nucleophilic substitution at pyrimidine) may occur. Use LC-MS to detect transient intermediates .
Contradiction Analysis Table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
